3-Ethoxy-1-oxidoquinoxalin-1-ium

Description

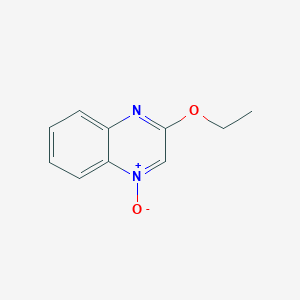

3-Ethoxy-1-oxidoquinoxalin-1-ium is a quinoxaline derivative characterized by an ethoxy (-OCH₂CH₃) substituent at the 3-position and an oxidopyridinium-like moiety at the 1-position. Quinoxaline derivatives are nitrogen-containing heterocycles with a bicyclic structure comprising two fused pyrazine and benzene rings. These compounds exhibit diverse electronic and coordination properties, making them valuable in materials science, pharmaceuticals, and catalysis .

Properties

CAS No. |

18916-48-8 |

|---|---|

Molecular Formula |

C10H10N2O2 |

Molecular Weight |

190.2 g/mol |

IUPAC Name |

3-ethoxy-1-oxidoquinoxalin-1-ium |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10-7-12(13)9-6-4-3-5-8(9)11-10/h3-7H,2H2,1H3 |

InChI Key |

RCEGKWYQPVKLPM-UHFFFAOYSA-N |

SMILES |

CCOC1=NC2=CC=CC=C2[N+](=C1)[O-] |

Canonical SMILES |

CCOC1=NC2=CC=CC=C2[N+](=C1)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Quinoxalinium Derivatives

Quinoxalinium derivatives share a common bicyclic core but differ in substituents, oxidation states, and applications. Below is a comparative analysis of 3-Ethoxy-1-oxidoquinoxalin-1-ium with three structurally related compounds:

Structural and Functional Comparisons

Electronic and Coordination Properties

- This compound: The ethoxy group may enhance solubility in organic solvents, while the N-oxide moiety could act as a Lewis base, facilitating metal coordination. Comparable to 3-carbamoyl derivatives, the ethoxy substituent may moderate electronic effects on the quinoxaline core .

- 2,3-Diphenylquinoxalin-1-ium chloride: The phenyl groups contribute to extended π-conjugation, favoring applications in organic semiconductors. Its chloride counterion supports ionic interactions in crystal packing .

- 3-Methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxamide: The carboxamide and oxido groups enhance polarity, making it suitable for analytical applications such as chromatography-based detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.